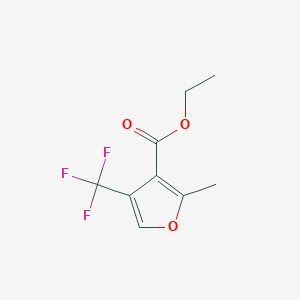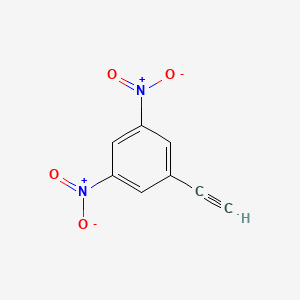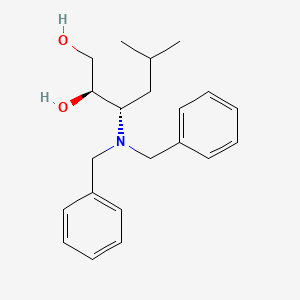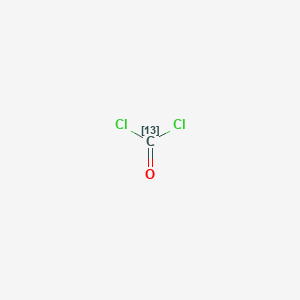
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, also known as 1-phenyl-4-(1-phenylethyl)tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 3, 4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Pharmacological Properties
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene derivatives have been studied for their high-affinity, selective σ1 ligands properties. Structural characterizations and computational studies supplement these findings, highlighting their potential in pharmacological applications, especially in improving pharmacological potency and selectivity (Tacke et al., 2012).
Tritium Labeling
The compound has been used in tritium labeling studies. Tritium gas in combination with catalysts like Pd/CaCO3 or Pd/C has been employed to produce tritium-labeled 1,2,3,4-tetrahydro-naphthalene, which is valuable for research in fields like organic chemistry and drug development (Jagt, Hollander, & Zanten, 1971).
Electroluminescence and Aggregation-Induced Emission
The compound's derivatives have shown significant potential in electroluminescence and aggregation-induced emission applications. This is particularly notable in studies involving naphthalene-substituted tetraphenylsiloles, which have high fluorescence quantum yields and efficient non-doped organic light-emitting diodes applications (Jiang et al., 2012).
Asymmetric Hydrogenation in Fragrance Synthesis
The asymmetric hydrogenation of derivatives of this compound has been explored as a method for synthesizing non-racemic fragrances, such as Fixolide®. This highlights its application in the fragrance industry and organic synthesis (Ciappa, Scrivanti, & Matteoli, 2004).
Metabolite Detection via ELISA
Its metabolites, such as mercapturic acid conjugates of naphthalene, have been synthesized for developing enzyme-linked immunosorbent assays (ELISA). This is crucial for detecting exposure to toxins and pharmacokinetic studies (Marco et al., 1993).
Propiedades
Número CAS |
26681-79-8 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene |
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)21-16-17-22(20-12-6-3-7-13-20)24-15-9-8-14-23(21)24/h2-15,18,21-22H,16-17H2,1H3 |
Clave InChI |
GJJWHYDGEZUFOW-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)

![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)
![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)





![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1625882.png)
